Mianserin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Pharmacokinetic Parameters of Mianserin

The table below summarizes the core quantitative data on Mianserin's absorption, distribution, metabolism, and excretion in humans.

| Parameter | Value | Conditions & Notes |

|---|---|---|

| Bioavailability | 20-30% [1] | Oral administration. |

| Protein Binding | 95% [1] | - |

| Time to Peak Concentration (t~max~) | ~2 hours [2] | After a single 15 mg oral dose. |

| 8 hours [3] | After a 30 mg rectal suppository. | |

| Elimination Half-Life (t~1/2~) | 21 - 61 hours [1] | Range reported in prescribing information. |

| ~10 hours [2] | Median β-phase half-life after a 15 mg oral dose. | |

| Metabolism | Liver (primarily CYP2D6) [1] | Via aromatic hydroxylation, N-oxidation, and N-demethylation. |

| Excretion | Urine: 4-7%; Feces: 14-28% [1] | - |

This compound Metabolism and Elimination Pathway

The following diagram illustrates the primary metabolic pathway of this compound, based on the described pharmacokinetic data. This visual outlines the process from administration to elimination, highlighting the key organs and enzymes involved.

The diagram above summarizes the journey of this compound in the body: after oral intake, it is absorbed and undergoes significant first-pass metabolism in the liver, primarily by the CYP2D6 enzyme, before the parent drug and its metabolites are eliminated via urine and feces [1].

Key Experimental Methodologies

The data presented is supported by specific clinical and experimental studies. Here are the methodologies from two key studies cited in the results.

| Study Focus / Citation | Subjects & Design | Analytical Method | Key Measured Outcomes |

|---|

| Early Human Pharmacokinetics [2] | • 4 male volunteers • Single 15 mg oral dose • Repeated on two occasions | • Plasma level analysis over time • EEG profile monitoring | • C~max~: ~11.0 ng/mL • t~max~: ~2 h • t~1/2~: ~10.0 h (β-phase) | | Rectal vs. Oral Delivery [3] | • 3 healthy adult males (human study) • Single 30 mg rectal suppository • Compared to oral tablet data | • Gas Chromatography-Mass Spectrometry (GC-MS) • Plasma concentration measured over 24h | • Rectal C~max~: 14.6 ± 6.3 ng/mL • Rectal t~max~: 8 h • Rectal AUC~0-24~: 266 ± 103 h·ng/mL |

Important Considerations for Researchers

When working with or interpreting this compound pharmacokinetic data, please consider the following points derived from the available literature:

- Population Variability: The elimination half-life of this compound shows considerable variability (21-61 hours) [1]. Furthermore, age can be a significant factor; one study focusing on elderly depressed patients concluded that ageing can alter the drug's elimination, suggesting a need for population-specific dosing strategies [4].

- Alternative Administration Routes: For patients who cannot take oral medication, a rectal suppository formulation has been developed and studied. This route results in a delayed time to peak concentration (t~max~) and a lower peak concentration (C~max~) compared to oral administration, though the overall exposure (AUC) is similar [3].

- Data Currency: While this compound remains in clinical use, some of the most detailed human pharmacokinetic studies, such as the one by Fink et al. (1977), are from the 1970s and 1980s [2] [4]. The prescribing information and Wikipedia entry, which summarize later data, report a wider and longer half-life range [1].

References

- 1. This compound [en.wikipedia.org]

- 2. EEG, blood level, and behavioral effects of the... | SpringerLink [link.springer.com]

- 3. The pharmacokinetics of this compound suppositories for rectal ... [pmc.ncbi.nlm.nih.gov]

- 4. The pharmacokinetics of this compound in elderly depressed ... [sciencedirect.com]

Mianserin pharmacodynamics receptor binding

Mianserin Receptor Binding Profile

| Receptor / Transporter | Binding Affinity (Ki, nM) | Primary Action |

|---|---|---|

| Histamine H1 | 0.30 - 1.7 [1] | Antagonist / Inverse Agonist |

| α2-Adrenergic | 3.8 - 73 [1] | Antagonist |

| 5-HT2C | 0.63 - 6.5 [1] | Inverse Agonist |

| 5-HT2A | 1.6 - 55 [1] | Antagonist |

| 5-HT2B | 1.6 - 20 [1] | Antagonist |

| 5-HT7 | 48 - 56 [1] | Antagonist |

| Norepinephrine Transporter (NET) | 71 [1] | Uptake Inhibitor |

| α1-Adrenergic | 34 [1] | Antagonist |

| 5-HT6 | 55 - 81 [1] | Antagonist |

| Muscarinic Acetylcholine (mACh) | 820 [1] | Low Affinity |

| Serotonin Transporter (SERT) | 4000 [1] | Low Affinity |

| Dopamine Transporter (DAT) | 9400 [1] | Low Affinity |

Key Experimental Findings & Protocols

The understanding of this compound's pharmacology is derived from decades of research. The following section outlines some of the pivotal experimental findings and the methodologies used to establish them.

- Presynaptic α2-Adrenergic Receptor Blockade: Early in vitro and ex vivo studies demonstrated that this compound blocks presynaptic α2-adrenergic autoreceptors in the rat brain. This was shown by its ability to increase the stimulation-evoked release of preloaded [3H]-norepinephrine from brain slices, an effect consistent with the disinhibition of neurotransmitter release [2].

- Chronic Effects on Receptor Sensitivity: Chronic administration of this compound in rats leads to adaptive changes in the brain's receptor systems. Unlike many tricyclic antidepressants, chronic this compound treatment does not typically induce "beta-downregulation" (a reduction in β-adrenoceptor density). Instead, research indicates it can enhance the responsiveness of cortical α1-adrenoceptors. This was evidenced by an increased maximal inositol phosphate accumulation in response to norepinephrine in the cerebral cortex of rats treated chronically with this compound, suggesting an upregulation of the α1-adrenoceptor-coupled signaling pathway [3].

- Anti-inflammatory Effects Independent of 5-HT Receptors: A more recent study synthesized a series of this compound derivatives to reduce their affinity for 5-HT receptors. The lead compound, with dramatically reduced 5-HT receptor binding, retained its ability to inhibit endosomal Toll-like receptor 8 (TLR8) signaling in primary human macrophages and suppress spontaneous cytokine production in human rheumatoid synovial tissue. This indicates that the anti-inflammatory properties of this compound may be distinct from its activity on monoaminergic receptors [4].

- Experimental Workflow:

- Compound Design: The basic N-methyl group of this compound, considered crucial for aminergic receptor binding, was modified (e.g., acetylation or removal with polar group attachment) [4].

- In Vitro Screening: The anti-inflammatory activity of the derivatives was screened in primary human Peripheral Blood Mononuclear Cells (PBMCs) [4].

- Receptor Binding Assay: The affinity for 5-HT receptors was assessed by measuring the displacement of radiolabeled serotonin in rat cerebral cortex membrane preparations [4].

- Functional Validation: The lead compound was tested in specific cell-based assays: inhibition of cytokine production in M-CSF-derived human macrophages stimulated with a TLR8 agonist, and in ex vivo cultures of human rheumatoid synovial membrane [4].

- Experimental Workflow:

Pharmacodynamic Signaling Pathways

This compound's therapeutic effects are mediated through its action on several receptor systems. The diagram below illustrates the core signaling pathways and their interactions.

Core pathways of this compound's pharmacodynamic activity.

Implications for Research and Development

This compound's unique profile offers several insights for professionals in the field. Its high affinity for H1 receptors explains the sedation commonly observed at treatment initiation, while its low muscarinic affinity results in a favorable lack of anticholinergic side effects [1]. The primary mechanism is attributed to the enhancement of noradrenergic and serotonergic neurotransmission via α2-autoreceptor blockade, a distinct approach from monoamine reuptake inhibition [2] [1].

Furthermore, its recently discovered anti-inflammatory properties, which may be independent of 5-HT receptor binding, open a promising avenue for investigating the repurposing of this compound or developing novel analogs for inflammatory and autoimmune conditions [4].

References

Comprehensive Technical Guide: Structure-Activity Relationship of Mianserin

Introduction and Overview of Mianserin

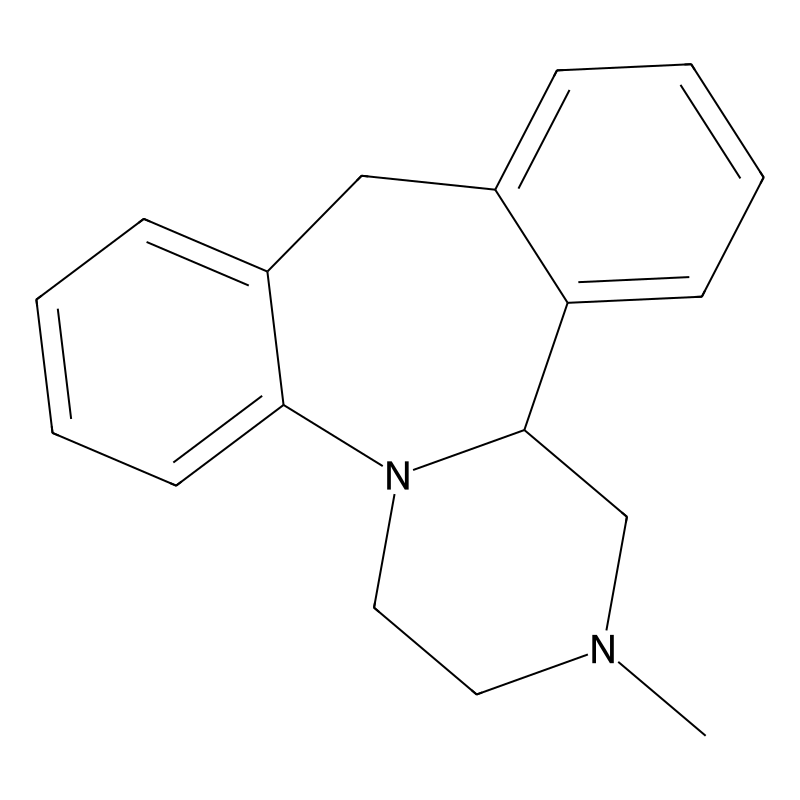

This compound is a tetracyclic antidepressant (TeCA) with a complex pharmacological profile, primarily used for the treatment of major depressive disorder and insomnia at lower doses [1]. Chemically classified as a tetracyclic piperazinoazepine, it serves as a structural precursor to the later-developed antidepressant mirtazapine [1]. Its molecular formula is C₁₈H₂₀N₂, with a molar mass of 264.372 g·mol⁻¹ [1]. The compound exerts its therapeutic effects through a multifaceted mechanism of action, primarily characterized by antagonism of specific serotonin and histamine receptors and inhibition of norepinephrine reuptake [1] [2]. Unlike many first-generation tricyclic antidepressants, this compound exhibits negligible anticholinergic activity, which contributes to its differentiated side effect profile [1]. Recent research has uncovered previously unexpected pharmacological activities, including agonist effects at specific serotonin receptor subtypes (5-HT1eR and 5-HT1FR), potentially explaining its clinically observed antimigraine properties [3]. This guide provides a comprehensive technical analysis of this compound's structure-activity relationship, detailing its binding affinities, key structural features, experimental approaches for SAR study, and recently discovered signaling pathways.

Comprehensive Pharmacological Profile and Binding Affinities

This compound exhibits a complex polypharmacology, interacting with multiple neurotransmitter receptors and transporters. Its binding profile explains both therapeutic effects and side effects.

Table 1: Comprehensive Binding Affinity Profile of this compound at Human Receptors and Transporters

| Target | Ki (nM) | Activity | Biological Significance |

|---|---|---|---|

| Histamine H₁ Receptor | 0.30 - 1.7 | Antagonist/Inverse Agonist | Sedation, weight gain [1] |

| 5-HT₂C Receptor | 0.63 - 6.5 | Antagonist | Antidepressant, anxiolytic effects [1] |

| 5-HT₂A Receptor | 1.6 - 55 | Antagonist | Antidepressant effect, sleep improvement [1] |

| α2C-Adrenergic Receptor | 3.8 | Antagonist | Disinhibition of NE/5-HT/DA release [1] |

| α2A-Adrenergic Receptor | 4.8 | Antagonist | Disinhibition of NE/5-HT/DA release [1] |

| 5-HT₃ Receptor | 5.8 - 300 | Antagonist | Antiemetic effect, reduced GI side effects [1] |

| Norepinephrine Transporter (NET) | 71 | Inhibitor | Increased noradrenergic neurotransmission [1] [4] |

| 5-HT₆ Receptor | 55 - 81 | Antagonist | Potential cognitive effects [1] |

| 5-HT₇ Receptor | 48 - 56 | Antagonist | Possible antidepressant and circadian effects [1] |

| α1-Adrenergic Receptor | 34 | Antagonist | Orthostatic hypotension, dizziness [1] |

| α2B-Adrenergic Receptor | 27 | Antagonist | Disinhibition of neurotransmitter release [1] |

| Muscarinic Acetylcholine Receptor | 820 | Weak Antagonist | Low anticholinergic side effects [1] |

| Serotonin Transporter (SERT) | 4000 | Weak Inhibitor | Minimal direct serotonergic effects [1] |

| Dopamine Transporter (DAT) | 9400 | Very Weak Inhibitor | Negligible dopaminergic effects [1] |

Key Pharmacological Characteristics

- Receptor Antagonism: this compound functions primarily as an antagonist or inverse agonist at a wide range of receptors, particularly at histaminic H₁, serotonergic (5-HT₂A, 5-HT₂C, 5-HT₃, 5-HT₆, 5-HT₇), and adrenergic (α₁, α₂) receptors [1] [2]. The strong H₁ antagonism is responsible for its sedative properties, which are beneficial for patients with comorbid insomnia but may cause drowsiness [1].

- Monoamine Transporter Inhibition: It acts as a relatively potent norepinephrine reuptake inhibitor (Ki = 71 nM), while having only weak effects on serotonin and dopamine transporters [1] [4]. This makes its primary monoamine effect noradrenergic rather than serotonergic.

- Receptor Agonism: Recent studies have revealed unexpected agonist activity at 5-HT1eR (EC₅₀ = 123.3 nM) and 5-HT1FR (EC₅₀ = 47.5 nM) receptors, suggesting a more complex pharmacological profile than previously understood [3]. This agonism may underlie its observed antimigraine properties [3].

Structural Features and Activity Relationship (SAR) Analysis

The tetracyclic structure of this compound contains several key regions that dictate its affinity for different molecular targets. Understanding these regions is crucial for rational drug design.

Table 2: Key Structural Features of this compound and Their Role in Activity

| Structural Element | Description | Role in Pharmacological Activity |

|---|---|---|

| Tetracyclic Core | Dibenzazepine framework with a piperazinoazepine ring system | Provides the fundamental scaffold for receptor interaction [1] |

| Aromatic Rings | Two benzene rings connected by the azepine ring | Facilitates π-π interactions with aromatic residues in receptor binding pockets [4] |

| N-Methyl Group | Methyl substitution on the piperazine nitrogen | Critical for aminergic receptor binding; removal reduces 5-HT receptor affinity [5] |

| Secondary Amine | Basic nitrogen in the piperazine ring | Serves as a proton acceptor for ionic and hydrogen bonding with receptors [5] |

| Stereochemical Center | Chiral center at position 14b | (S)-(+)-enantiomer is 200-300 times more active than the (R)-(-)-enantiomer [1] |

Impact of Structural Modifications

Strategic modification of these structural elements can significantly alter the compound's pharmacological profile:

- N-Methyl Group Modification: Acetylation of the secondary amine or replacement of the methyl group with polar substituents attached via alkyl linkers (as in compounds MN-2 to MN-6) was shown to dramatically reduce binding to 5-HT receptors while potentially retaining certain anti-inflammatory activities [5]. This demonstrates that 5-HT receptor binding is not required for all of this compound's biological effects.

- Tricyclic vs. Tetracyclic Structure: Compared to tricyclic antidepressants, the tetracyclic structure of this compound results in significantly reduced affinity for muscarinic acetylcholine receptors (Ki = 820 nM), which explains its more favorable side effect profile regarding anticholinergic effects such as dry mouth and constipation [1].

- Agonist vs. Antagonist Activity: Recent cryo-EM and mutagenesis studies reveal that this compound and the structurally related compound setiptiline adopt unique agonist-like binding poses at 5-HT1eR that differ from similar drug scaffolds found in inactive-state 5-HTR structures [3]. This suggests that specific interactions with 5-HT1eR, alongside receptor-specific allosteric coupling, convert these typically antagonistic compounds into agonists at this particular receptor subtype.

The following diagram illustrates the core structural features of this compound and their pharmacological significance:

Diagram 1: Key structural features of this compound and their pharmacological roles. The N-methyl group and basic amine nitrogen are particularly critical for receptor binding affinity.

Experimental Approaches for SAR Studies

Several experimental methodologies are employed to elucidate the structure-activity relationship of this compound and its derivatives.

Functional Cellular Assays for Receptor Activity

- cAMP Inhibition Assay (GloSensor): This assay measures the reduction in cellular cAMP levels following receptor activation, which is particularly relevant for Gi-coupled receptors like 5-HT1eR and 5-HT1FR [3]. Cells expressing the target receptor are transfected with the GloSensor biosensor, which produces luminescence in a cAMP concentration-dependent manner. After compound administration, luminescence is measured to determine receptor activation as a function of cAMP reduction [3].

- β-Arrestin2 Recruitment Assay (PRESTO-Tango): This method assesses non-canonical GPCR signaling through β-arrestin recruitment [3]. The receptor construct is engineered such that arrestin recruitment liberates a transcriptional activator, producing luciferase as a function of receptor activation. This allows for high-throughput screening of compound efficacy through luminescence detection [3].

- Bioluminescence Resonance Energy Transfer (BRET) G Protein Activation Assay: This orthogonal assay directly measures receptor-mediated activation of heterotrimeric G proteins [3]. Reduced BRET efficiency between RLuc-tagged Gα subunits and enhanced green fluorescent protein-tagged Gγ/Gβ subunits serves as a marker of receptor-mediated G protein dissociation and activation [3].

Structural Biology Techniques

- Cryo-Electron Microscopy (Cryo-EM): Recent studies have utilized cryo-EM to determine high-resolution structures of 5-HT1eR signaling complexes activated by this compound and setiptiline [3]. This approach has revealed unique agonist-like binding poses distinct from similar drug scaffolds in inactive-state 5-HTR structures, providing structural insights into the unexpected agonism of these compounds.

- Molecular Dynamic (MD) Simulations: Computational simulations of cryo-EM structures embedded in explicit lipid-water environments help characterize the binding poses and understand the dynamic behavior of receptor-ligand complexes, shedding light on the mechanism of agonist activity [3].

In Vitro Anti-inflammatory Activity Screening

- TLR Inhibition in Primary Human Cells: To evaluate anti-inflammatory activity independent of 5-HT receptor binding, primary human peripheral blood mononuclear cells (PBMCs) or macrophages can be treated with this compound derivatives followed by stimulation with endosomal Toll-like receptor (TLR) ligands such as resiquimod (R-848) [5]. Cytokine production (e.g., TNF) is then measured to assess the compound's immunomodulatory activity.

- Synovial Membrane Culture Assay: For rheumatological relevance, spontaneous cytokine production can be measured in human rheumatoid synovial membrane cultures treated with this compound derivatives [5].

The workflow for a comprehensive SAR study integrating these techniques can be visualized as follows:

Diagram 2: Integrated experimental workflow for this compound SAR studies. The approach combines functional assays, structural biology, and phenotypic screening to develop comprehensive structure-activity models.

Recently Discovered Signaling Pathways and Clinical Implications

Recent research has revealed previously unexpected signaling pathways for this compound, expanding our understanding of its clinical applications.

5-HT1eR and 5-HT1FR Agonism Pathway

The discovery of this compound's agonist activity at 5-HT1eR and 5-HT1FR receptors represents a significant shift in understanding its pharmacological profile. These receptors are Gi-coupled and their activation inhibits adenylyl cyclase, reducing cellular cAMP levels [3]. The following diagram illustrates this pathway:

Diagram 3: Newly discovered agonism pathway of this compound at 5-HT1eR/5-HT1FR receptors. Activation of these Gi-coupled receptors reduces cAMP production, potentially mediating the drug's antimigraine effects.

Clinical Implications of SAR Findings

The SAR findings for this compound have several important clinical implications:

- Antimigraine Potential: The potent agonism of 5-HT1eR (EC₅₀ = 123.3 nM) and 5-HT1FR (EC₅₀ = 47.5 nM) suggests a mechanism for the clinically observed antimigraine properties of this compound and related tetracyclic antidepressants [3]. This effect was previously unrecognized and parallels the mechanism of antimigraine medications like lasmiditan, a selective 5-HT1FR agonist [3].

- Anti-inflammatory Applications: The demonstration that this compound's anti-inflammatory activity can be separated from its 5-HT receptor binding through specific structural modifications opens possibilities for developing novel immunomodulatory agents [5]. These derivatives could potentially treat inflammatory conditions like rheumatoid arthritis without typical psychotropic effects.

- Safety Profile Considerations: The relatively low affinity for muscarinic acetylcholine receptors (Ki = 820 nM) explains this compound's favorable anticholinergic side effect profile compared to tricyclic antidepressants [1]. This makes it potentially suitable for elderly populations who are more sensitive to anticholinergic effects.

Conclusion and Future Perspectives

The structure-activity relationship of this compound reveals a complex polypharmacological agent with distinct interactions across multiple receptor systems. Recent research has uncovered unexpected agonist activity at 5-HT1eR and 5-HT1FR receptors, expanding our understanding of its mechanism of action and therapeutic potential. The development of structurally modified derivatives with reduced 5-HT receptor binding but retained anti-inflammatory activity demonstrates the potential for target-specific drug design based on this compound's core scaffold.

Future research directions should include:

- Further exploration of the structural determinants of 5-HT1eR/5-HT1FR agonism to enable design of more selective agonists

- Development of this compound derivatives with optimized selectivity profiles for specific therapeutic applications

- Clinical translation of recently discovered activities, particularly for migraine treatment and inflammatory disorders

References

- 1. This compound [en.wikipedia.org]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. Structural insights into the unexpected agonism of tetracyclic ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. Structural Modification of the Antidepressant this compound ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Analysis of Mianserin Enantiomers: Stereoselective Activity and Therapeutic Implications

Introduction to Chirality in Psychopharmacology and Mianserin

Chirality plays a fundamental role in psychopharmacology, as enantiomers of psychotropic drugs frequently exhibit marked differences in their pharmacological activity, pharmacokinetic profiles, and metabolic pathways. The significance of stereochemistry in drug design is particularly pronounced in antidepressant therapy, where optimized receptor interactions can substantially impact both therapeutic efficacy and adverse effect profiles. This compound, a tetracyclic antidepressant (TeCA) of the piperazino-azepine class, represents a compelling case study in stereoselectivity, as its enantiomers demonstrate quantitatively and qualitatively distinct biological activities despite their identical chemical composition aside from spatial orientation. First introduced in the 1970s, this compound continues to be used clinically for major depressive disorder and insomnia at varying dosages, maintaining relevance due to its distinctive mechanism of action that differs from conventional SSRIs and tricyclic antidepressants.

The clinical and research interest in this compound enantiomers stems from the growing recognition in medicinal chemistry that racemic drug formulations often represent incomplete therapeutic solutions, with one enantiomer frequently contributing disproportionately to the desired pharmacological activity while the other may be inactive or contribute disproportionately to adverse effects. This understanding has driven the development of chiral switching strategies and stereoselective synthesis methods across psychopharmacology. For this compound specifically, the (S)-(+)-enantiomer demonstrates substantially greater potency than its (R)-(-)-counterpart across multiple pharmacological assays, raising important questions about the continued administration of the racemate in clinical practice and highlighting opportunities for potential drug development focused on the isolated active enantiomer [1] [2].

Pharmacological Activity of this compound Enantiomers

Comparative Potency and Receptor Binding

The differential activity between this compound enantiomers represents one of the most pronounced examples of stereoselectivity in psychopharmacology. Comprehensive receptor binding studies and behavioral assays have consistently demonstrated that the (S)-(+)-enantiomer possesses significantly greater pharmacological potency compared to the (R)-(-)-enantiomer across multiple receptor systems. Research indicates that (S)-(+)-mianserin is approximately 200-300 times more active than its (R)-(-)-counterpart in pharmacological tests predictive of antidepressant activity, establishing a remarkable enantiomeric ratio that underscores the critical importance of stereochemistry in this compound's mechanism of action [2]. This profound difference in activity stems from the enantiomers' distinct three-dimensional spatial configurations, which directly impact their ability to interact with and modulate key neuroreceptor systems.

Behavioral studies using the differential-reinforcement-of-low-rate 72-s (DRL 72-s) schedule, a well-validated preclinical screen for antidepressant activity, have provided compelling evidence for the superior efficacy of (S)-(+)-mianserin. In these experiments, both enantiomers demonstrated antidepressant-like effects characterized by increased reinforcement rates and decreased response rates, but with markedly different potency profiles. The (S)-(+)-enantiomer produced significant effects at doses as low as 0.6 mg/kg, while the (R)-(-)-enantiomer required substantially higher doses of 2.5 mg/kg to elicit comparable behavioral changes [3] [4]. This approximately 4-fold difference in potency in behavioral assays, while less extreme than the 200-300-fold difference observed in receptor binding studies, nonetheless confirms the superior pharmacological profile of the (S)-(+)-enantiomer and suggests its primary responsibility for this compound's therapeutic effects in the racemic formulation.

Table 1: Comparative Receptor Binding Affinities (Ki in nM) of this compound Enantiomers

| Receptor Type | (S)-(+)-Mianserin | (R)-(-)-Mianserin | Species |

|---|---|---|---|

| 5-HT₂A | 1.6-55 | Not reported | Human |

| 5-HT₂C | 0.63-6.5 | Not reported | Human |

| α₂-Adrenergic | 3.8-73 | Not reported | Human |

| H₁ Histamine | 0.30-1.7 | Not reported | Human |

| 5-HT₃ | 5.8-300 | Not reported | Rodent |

Mechanism of Action and Therapeutic Effects

The therapeutic activity of this compound primarily derives from its complex interactions with monoaminergic receptor systems rather than reuptake inhibition mechanisms characteristic of many antidepressants. Both enantiomers function as potent antagonists at presynaptic α₂-adrenergic auto-receptors and hetero-receptors, thereby disinhibiting neurotransmitter release and enhancing noradrenergic, serotonergic, dopaminergic, and cholinergic transmission in various brain regions. However, the (S)-(+)-enantiomer demonstrates substantially greater affinity for key serotonergic receptors, particularly the 5-HT₂A and 5-HT₂C subtypes, which may contribute to its enhanced antidepressant efficacy in behavioral models [3]. This specific receptor profile distinguishes this compound from tricyclic antidepressants and SSRIs, positioning it as a representative of the noradrenergic and specific serotonergic antidepressant (NaSSA) class, though the evidence supporting this classification has been questioned in some literature [2].

The sedative properties of this compound, which contribute to its clinical utility in depressed patients with insomnia, appear to be more equally distributed between enantiomers. Pharmacological tests indicative of sedation suggest that sedative effects are similar for racemic this compound and its individual enantiomers, contrasting sharply with the pronounced stereoselectivity observed for antidepressant-like activity [5]. This differential stereoselectivity across therapeutic domains suggests that the sedative effects primarily stem from H₁ histamine receptor antagonism, which demonstrates less enantioselectivity than serotonergic receptors, while the antidepressant effects derive more substantially from 5-HT₂A/2C and α₂-adrenergic receptor interactions that show marked stereoselectivity. Computerized EEG studies in healthy volunteers participating in a double-blind placebo-controlled single-dose trial determined that racemic this compound offered the optimal therapeutic ratio of antidepressant-like activity versus sedative properties, potentially explaining why the racemate rather than the isolated (S)-(+)-enantiomer has been maintained in clinical practice [5].

Metabolism and Pharmacokinetics of this compound Enantiomers

Stereoselective Metabolism and Metabolic Pathways

The metabolic fate of this compound enantiomers demonstrates complex stereoselectivity that significantly influences their relative concentrations and persistence in biological systems. This compound undergoes extensive hepatic metabolism primarily via three major pathways: 8-hydroxylation, N-demethylation (to desmethylthis compound), and N-oxidation. Each of these metabolic transformations exhibits distinct stereoselectivity, resulting in enantioselective formation and accumulation of metabolites. Research has demonstrated that the mean Vmax/Km values of 8-hydroxylation and N-oxidation are significantly greater for S-(+)-mianserin compared to R-(-)-mianserin, whereas N-demethylation demonstrates the opposite stereoselectivity, proceeding more readily with the R-(-)-enantiomer [6]. These metabolic differences directly impact the relative exposure to each enantiomer following administration of the racemic drug and may contribute to variations in individual therapeutic response and side effect profiles.

Human cytochrome P450 isoform mapping has revealed the specific enzymes responsible for each metabolic pathway and their contributions to the observed stereoselectivity. CYP2D6 emerges as the primary catalyst for 8-hydroxylation of both enantiomers, while CYP1A2 plays the dominant role in N-demethylation for both enantiomers and N-oxidation specifically for S-(+)-mianserin. Additionally, CYP3A4 contributes to varying degrees across all metabolic pathways for both enantiomers [6]. This metabolic complexity is further enhanced by the pharmacological activity of the primary metabolites. Desmethylthis compound and 8-hydroxythis compound substantially retain pharmacological properties indicative of antidepressant activity but are less active than the parent compound in tests indicative of sedation [5]. Despite their potential contribution to overall therapeutic effects, behavioral studies suggest that the antidepressant-like effects of this compound are primarily attributable to the parent compound rather than its metabolites [3].

Table 2: Stereoselective Metabolism of this compound Enantiomers by Cytochrome P450 Isoforms

| Metabolic Pathway | Primary CYP Isoforms | Stereoselectivity | Comments |

|---|---|---|---|

| 8-Hydroxylation | CYP2D6, CYP2B6, CYP3A4, CYP1A2 | Preferentially S-(+)-mianserin | Major metabolic pathway |

| N-Demethylation | CYP1A2, CYP2B6, CYP2C19, CYP3A4, CYP2D6 | Preferentially R-(-)-mianserin | Forms active metabolite (desmethylthis compound) |

| N-Oxidation | CYP1A2, CYP3A4 | Preferentially S-(+)-mianserin | Minor metabolic pathway |

Enantiomer Disposition in Clinical Populations

The clinical pharmacokinetics of this compound enantiomers reveal substantial interindividual variation that may contribute to differences in therapeutic response. HPLC studies measuring enantiomer ratios in patients treated with racemic this compound have demonstrated considerable variability in the relative concentrations of (S)- and (R)-mianserin and their metabolites. In a study of 10 this compound-treated patients who were all extensive metabolizers of debrisoquine (determined by CYP2D6 genotyping), the measured ratios of (S)-mianserin to (R)-mianserin in plasma varied from 1.0 to 4.06, while the ratios of (S)-desmethylthis compound to (R)-desmethylthis compound ranged from 0.19 to 0.64 [7]. This variability in enantiomer ratios stems not only from polymorphisms in CYP2D6 but also from interindividual differences in the activity of other contributing CYP isoforms, particularly CYP1A2 and CYP3A4, which may be influenced by genetic factors, environmental inducers, or concomitant medication.

The disposition of metabolites further complicates the clinical pharmacology of this compound. Desmethylthis compound occurs in human plasma after both single and multiple dosage at concentrations approximately one-third that of the parent compound [5]. The inverse stereoselectivity observed for the desmethyl metabolite ratio (S/R ranging from 0.19 to 0.64) compared to the parent compound ratio (S/R ranging from 1.0 to 4.06) reflects the preferential N-demethylation of the R-(-)-enantiomer and highlights the complex interplay between metabolic pathways in determining overall enantiomer exposure. As the enantiomers differ substantially in their pharmacological profile, this variability in enantiomer ratios could partially explain why no consistent relationship has been established between therapeutic response and total [(S) + (R)] plasma levels of this compound [7]. These findings underscore the potential clinical value of therapeutic drug monitoring focused on enantiomer-specific concentrations rather than total drug levels, particularly in patients exhibiting atypical responses to standard dosing.

Analytical Methods for Enantiomer Separation and Quantification

HPLC Enantioseparation Techniques

High-performance liquid chromatography (HPLC) has emerged as the predominant analytical technique for the separation and quantification of this compound enantiomers and their chiral metabolites in biological matrices. A sophisticated HPLC method has been developed that enables simultaneous measurement of the enantiomers of this compound, desmethylthis compound, and 8-hydroxythis compound in a single analytical run using plasma and urine samples from this compound-treated patients [7]. This comprehensive approach provides a complete stereoselective metabolic profile that captures the complex interrelationships between parent enantiomers and their metabolites. The method demonstrates impressive sensitivity, with limits of quantitation for the (S)- and (R)-enantiomers of this compound and desmethylthis compound reaching 4 ng/mL and 2.5 ng/mL, respectively, in plasma, and for the (S)- and (R)-enantiomers of this compound, desmethylthis compound, and 8-hydroxythis compound reaching 5 ng/mL, 2.5 ng/mL, and 5 ng/mL, respectively, in urine [7]. This level of sensitivity is sufficient for therapeutic drug monitoring applications and detailed pharmacokinetic studies.

The chromatographic resolution of this compound enantiomers presents significant technical challenges due to their structural similarity and the need to simultaneously resolve multiple metabolites with closely related structures. Early enantioselective analysis employed GC methods following derivatization with chiral reagents, but these approaches have largely been superseded by direct HPLC separation using chiral stationary phases [8]. For preparative-scale separation of enantiomers, chiral HPLC with (+)- or (-)-di-p-toluoyltartaric acid has been successfully implemented [9]. The development of robust enantioselective analytical methods has been instrumental in advancing our understanding of this compound's stereoselective pharmacokinetics and pharmacodynamics, enabling researchers to correlate enantiomer-specific concentrations with pharmacological effects and to identify the metabolic determinants of interindividual variability in enantiomer exposure. These analytical advances provide essential tools for potential future therapeutic drug monitoring programs targeting individual enantiomers rather than total drug concentrations.

Experimental Protocol for Enantiomer Quantification in Biological Samples

For researchers seeking to implement enantioselective analysis of this compound, the following detailed protocol adapted from Eap et al. (1994) provides a validated methodology for comprehensive enantiomer quantification [7]:

Sample Preparation: Add 1 mL of plasma or urine to a glass extraction tube followed by 100 μL of internal standard solution (appropriate structural analog). Add 500 μL of 0.1 M sodium carbonate buffer (pH 9.5) and vortex mix for 30 seconds. Extract with 5 mL of n-hexane containing 1.5% isoamyl alcohol by rotating for 10 minutes. After centrifugation at 2000 × g for 5 minutes, transfer the organic layer to a conical tube and evaporate under nitrogen stream at 40°C. Reconstitute the residue in 100 μL of mobile phase and vortex for 60 seconds before injection.

Chromatographic Conditions: Utilize a chiral HPLC column such as a ChiraDex β-Dex 120 (250 × 4 mm, 5 μm) or equivalent. Employ a mobile phase consisting of n-hexane and 2-propanol (90:10 v/v) with 0.1% diethylamine at a flow rate of 1.0 mL/min. Maintain column temperature at 25°C and use UV detection at 254 nm. Injection volume should be 50-100 μL. Under these conditions, retention times are typically approximately 12 minutes for (R)-(-)-mianserin and 14 minutes for (S)-(+)-mianserin, with baseline separation (resolution >1.5).

Validation Parameters: Establish linearity over the concentration range of 2.5-500 ng/mL for each enantiomer with correlation coefficients >0.99. Determine precision and accuracy using quality control samples at low, medium, and high concentrations, with intra-day and inter-day coefficients of variation <15%. Evaluate extraction efficiency using comparative analysis of extracted samples versus standard solutions, with recoveries >85% considered acceptable.

Synthetic Routes to this compound Enantiomers

Enantioselective Synthesis Strategies

The asymmetric synthesis of this compound enantiomers has represented a significant challenge in medicinal chemistry, with several innovative approaches developed to access these compounds in enantiomerically pure form. A particularly efficient enantioselective synthetic procedure employs asymmetric transfer hydrogenation (ATH) as the key stereodetermining step [9]. This approach begins with 2-benzylaniline (3), which is reacted with N-phthalylglycyl chloride (4) to form amide 5 in 87% yield. Subsequent Bischler–Napieralski condensation using phosphorus oxychloride in acetonitrile yields endocyclic imine 6 in 36% yield, with the unreacted material being fully recyclable. The critical stereochemical introduction is achieved through asymmetric transfer hydrogenation of imine 6 using chiral ruthenium complexes, such as catalyst (R,R)-11 containing (1R,2R)-N-tosyl-1,2-cyclohexanediamine as the chiral ligand. This reduction proceeds optimally in dichloromethane with a formic acid/triethylamine mixture as the hydrogen source, affording enantiomerically enriched amine 7 with 92% enantiomeric excess and 65% chemical yield [9].

The catalyst optimization for this asymmetric reduction has been systematically investigated, revealing significant solvent effects on both chemical yield and stereoselectivity. While catalyst (R,R)-11 in acetonitrile provided only 11% yield and 60% ee, switching to dichloromethane dramatically improved both parameters (65% yield, 92% ee). Other solvents such as chloroform and dimethylformamide provided inferior results, with the latter offering high enantioselectivity (95% ee) but poor chemical yield (26%) [9]. Alternative catalysts based on different chiral diamines were also evaluated, with catalyst 12 (derived from N-tosyl-(1S,2S)-1,2-diphenylethane-1,2-diamine) providing moderate enantioselectivity (72-73% ee) across various solvents, and catalyst 13 exhibiting similar performance (75% ee). The enantiomeric purity of amine 7 can be further enhanced to optical purity through recrystallization from chloroform/methanol/diethyl ether mixture, with recovery rates of 46-91% depending on initial enantiomeric excess [9].

Completion of the Synthetic Sequence to (S)-(+)-Mianserin

Following the crucial asymmetric reduction step, the synthetic pathway to (S)-(+)-mianserin continues through a sequence of well-established transformations. Amine 7 is reacted with ethyl chloro(oxo)acetate in dichloromethane in the presence of triethylamine to form amide 8 in 94% yield [9]. Subsequent removal of the phthaloyl protecting group using hydrazine generates an intermediate with a free amino group that undergoes spontaneous in situ cyclization to dioxopiperazine 9 in 90% yield. Reduction of the carbonyl groups using a 1.0 M solution of lithium aluminum hydride in tetrahydrofuran yields desmethylthis compound (10) in 81% yield. The final step involves N-methylation through reaction with methyl iodide, providing optically pure (S)-(+)-mianserin (1) in 67% yield with confirmed optical purity by chiral HPLC analysis [9]. This synthetic route represents a significant advancement over earlier approaches that relied on resolution of racemic mixtures or use of chiral auxiliaries such as (S)-(-)-α-methylbenzylamine, which introduced additional steps for auxiliary attachment and removal [8].

The synthetic methodology developed for (S)-(+)-mianserin also provides access to other structurally related bioactive compounds. Specifically, amine 7 serves as a versatile intermediate for the synthesis of (S)-(+)-epinastine, a histamine H₁ receptor antagonist used in eye drops for allergic conjunctivitis [9]. This synthetic convergence highlights the strategic value of developing enantioselective routes to key chiral intermediates that can be diversified to multiple therapeutic agents. The synthetic approach described here offers advantages for potential commercial manufacture of this compound enantiomers compared to earlier processes based on chiral resolution or diastereoselective synthesis, which were economically unjustified due to multiple steps, expensive reagents, or low overall yields [9]. The availability of efficient asymmetric synthesis routes opens possibilities for further investigation of enantiomerically pure this compound as a potential refined therapeutic agent with optimized efficacy and side effect profile compared to the racemate.

Table 3: Comparison of Synthetic Approaches to this compound Enantiomers

| Synthetic Method | Key Features | Yield | Enantiomeric Excess | Reference |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Ruthenium-chiral diamine catalyst; formic acid/TEA hydrogen source | 65% (key step) | 92-95% | [9] |

| Chiral Auxiliary Approach | (S)-(-)-α-methylbenzylamine as chiral inductor; requires auxiliary removal | 45% (overall) | >99% after purification | [8] |

| Chiral Resolution | Diastereomeric salt formation with (+)- or (-)-di-p-toluoyltartaric acid | Theoretical maximum 50% | >99% | [9] |

The following diagram illustrates the strategic approach to synthesizing and studying this compound enantiomers, connecting the key stages from initial synthesis through to biological evaluation:

Diagram 1: Strategic workflow for this compound enantiomer research, connecting synthesis, analysis, and biological evaluation

Conclusion and Future Perspectives

The comprehensive analysis of this compound enantiomers reveals a compelling case of pronounced stereoselectivity in both pharmacological activity and metabolic fate. The (S)-(+)-enantiomer demonstrates substantially greater potency in antidepressant behavioral assays, likely mediated through its superior affinity for key serotonergic receptors, particularly the 5-HT₂A and 5-HT₂C subtypes. Despite this significant enantioselectivity in antidepressant efficacy, the racemic mixture remains the clinical formulation, possibly due to a more favorable balance between therapeutic and sedative effects in the racemate or historical development pathways. The metabolic disposition of this compound further demonstrates complex stereoselectivity, with different cytochrome P450 isoforms preferentially metabolizing specific enantiomers through distinct pathways, leading to variable enantiomer ratios in clinical populations that may contribute to interindividual differences in treatment response.

References

- 1. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [en.wikipedia.org]

- 3. Comparison of the effects of this compound and its enantiomers ... [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the effects of this compound and its enantiomers ... [link.springer.com]

- 5. The potential therapeutic role of the enantiomers and ... [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of human cytochrome P450 isoforms... | DrugBank Online [go.drugbank.com]

- 7. Determination of the enantiomers of this compound ... - IRIS [iris.unil.ch]

- 8. Stereoselective synthesis of (R)-(−)-mianserin [sciencedirect.com]

- 9. The enantioselective synthesis of (S)-(+)-mianserin and (S) ... [pmc.ncbi.nlm.nih.gov]

Adverse Effects Profile and Incidence

The table below summarizes mianserin's common and clinically significant adverse effects based on clinical studies and pharmacovigilance data.

| Effect Category | Specific Adverse Effect | Incidence / Notes | Key Research Findings |

|---|---|---|---|

| General & Common | Somnolence / Sedation, Dry Mouth, Constipation | Very Common (>10%) at treatment start [1]. | Strong H1 receptor inverse agonism [1] [2]. |

| Neurological | Drowsiness, Dizziness, Headache, Tremor | Common (1-10%) [1]. | Antagonism of H1 and α1-adrenergic receptors [1]. |

| Seizure | Significant pharmacovigilance signal; causal link not confirmed [3]. | Class-wide signal for antidepressants used for insomnia; ROR 2.52 [3]. |

| Hematological | Agranulocytosis, Leukopenia | Rare; regular blood count monitoring recommended in initial months [2]. | -- | Cardiovascular | Orthostatic Hypotension, Tachycardia | Common; particularly with α1-adrenergic receptor blockade [1]. | Overdose can cause hypotension, hypertension, tachycardia, QT prolongation [1]. | | Gastrointestinal | Weight Gain | Uncommon (0.1-1%) [1]. | Related to H1 receptor inverse agonism [1]. | | Withdrawal | Anxiety, Insomnia, Irritability, Flu-like Symptoms | Occurs with abrupt discontinuation [1] [4]. | -- | Cognitive | Drug-Induced Cognitive Impairment (DICI) | Potential risk; common with sedating antidepressants [5]. | Mediated by strong antihistamine and adrenergic activity [5]. |

Mechanisms of Action and Adverse Effects

This compound's adverse effect profile is directly linked to its complex pharmacology as a tetracyclic antidepressant. The diagram below illustrates the primary receptor interactions and resulting clinical effects.

This compound's primary receptor interactions and downstream clinical effects [1] [2] [5].

Key aspects of its mechanism include:

- Strong Antihistamine Activity: As a high-affinity inverse agonist of the histamine H1 receptor, this compound causes significant sedation, drowsiness, and potential cognitive impairment. This action is also responsible for weight gain [1] [2] [5].

- Adrenergic Activity: Antagonism of the α1-adrenergic receptor contributes to sedation, orthostatic hypotension, and dizziness. Blockade of α2-adrenergic receptors disinhibits norepinephrine and serotonin release, which is believed to underpin its antidepressant efficacy [1] [2].

- Serotonergic Activity: Antagonism of several serotonin receptors (5-HT2A, 5-HT2C, 5-HT3) contributes to its antidepressant and anxiolytic effects, while 5-HT3 blockade is linked to its anti-emetic properties [1].

- Low Anticholinergic Activity: A key differentiator from older tricyclic antidepressants, this compound has negligible affinity for muscarinic acetylcholine receptors, resulting in a lower incidence of side effects like dry mouth and constipation [1] [2].

Experimental Protocols for Safety & Efficacy Assessment

Robust evaluation of this compound's safety and biological effects relies on standardized experimental models. Key methodologies from recent research are outlined below.

In Vitro Cytotoxicity and Apoptosis Assays

These protocols are used to investigate this compound's potential anti-tumor effects and general cytotoxicity mechanisms [6].

- Cell Viability (MTT Assay): Cells (e.g., HepG2, J7 liver cancer cells) are plated and treated with a range of this compound concentrations (e.g., 10-40 μg/mL) for 24-72 hours. MTT reagent is added, and after 4 hours, solubilization solution is added. Cell viability is determined by measuring the optical density at 570/650nm [6].

- Apoptosis Assay (Flow Cytometry): Cells are treated with this compound (e.g., 20 μg/mL) for 48 hours. They are then stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 30 minutes. Analysis via flow cytometry (e.g., FACSCalibur) distinguishes early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations [6].

- Immunoblot (Western Blot) Assay: After this compound treatment, cells are lysed and proteins extracted. Proteins are separated by SDS-PAGE, transferred to a membrane, and incubated with primary antibodies against targets of interest (e.g., p-AKT, β-catenin, HSP60). Protein signals are detected using chemiluminescence and quantified [6].

In Vivo Xenograft Model for Antitumor Efficacy

This model assesses this compound's activity in a live organism [6].

- Animal and Inoculation: Five-week-old male nude mice (BALB/c) are inoculated subcutaneously with cancer cells (e.g., 1x10^6 J7 cells).

- Treatment: Once tumors reach a predetermined volume (~250 mm³), mice are randomly assigned to control or treatment groups. The treatment group receives intratumoral injections of this compound (e.g., 2-3 mg/60 μL/mouse) five days a week.

- Endpoint and Analysis: Tumor dimensions are measured regularly, and volume is calculated. The experiment is typically concluded on day 7 or 14, after which tumors are excised and analyzed [6].

Key Considerations for Research and Development

- Safety in Comorbid Physical Illness: A 2025 network meta-analysis indicates that antidepressants, including this compound, are effective for depression in patients with comorbid physical conditions (e.g., neurological, cardiovascular), though tolerability remains a concern. The benefit-risk profile of SSRIs is generally favored, while tricyclics are highly effective but less tolerated [7].

- Comparative Safety Profile: this compound is historically significant as the first antidepressant in the UK that was less dangerous than tricyclics in overdose [4]. Its lack of anticholinergic effects and lower cardiotoxicity in overdose are key advantages.

- Hematological Monitoring: The risk of agranulocytosis, while rare, necessitates vigilance and may influence the design of clinical trials and post-marketing surveillance strategies [2].

References

- 1. This compound [en.wikipedia.org]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Adverse event reports of seizure for insomnia medication ... [nature.com]

- 4. This compound - New Drug Approvals [newdrugapprovals.org]

- 5. Drug-Induced Cognitive Impairment | Drug Safety [link.springer.com]

- 6. Enhanced inhibitory effects of this compound in combination with ... [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy and tolerability of antidepressants in individuals ... [pubmed.ncbi.nlm.nih.gov]

Pharmacological Mechanisms and Experimental Insights

Mianserin's therapeutic effects stem from its action on multiple neurotransmitter systems. The table below details its key receptor interactions.

| Target | Affinity (Ki, nM) | Action | Functional Outcome |

|---|---|---|---|

| Histamine H1 Receptor [1] | 0.30-1.7 [1] | Antagonist/Inverse Agonist [1] | Sedation, weight gain [1] [2] |

| α2-Adrenergic Receptor [1] | 3.8-73 [1] | Antagonist [1] [3] | Disinhibits NE, 5-HT, DA release [1] [2] |

| 5-HT2A Receptor [1] | 1.6-55 [1] | Antagonist [1] [3] | Contributes to antidepressant & sleep effects [1] |

| 5-HT2C Receptor [1] | 0.63-6.5 [1] | Antagonist [1] [3] | May be involved in anxiolytic & appetite effects [1] |

| Norepinephrine Transporter (NET) [1] [4] | 71 [1] | Weak Inhibitor [4] | Increases synaptic norepinephrine [1] |

| κ-Opioid Receptor (KOR) [4] | 530 (EC50) [1] | Partial Agonist [4] | Novel antidepressant/analgesic mechanism; subject of ongoing research [4] |

| Muscarinic Acetylcholine Receptors [1] | 820 [1] | Very Low Affinity [1] [4] | Lacks significant anticholinergic effects [1] |

This compound is classified as a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA). Its core mechanism involves blocking presynaptic α2-adrenergic auto- and heteroreceptors, which increases the release of both norepinephrine and serotonin [1] [2]. The subsequent antagonism of specific serotonin receptors (e.g., 5-HT2A, 5-HT2C, 5-HT3) fine-tunes serotonin signaling and is thought to contribute to its antidepressant efficacy and lower side-effect profile compared to older antidepressants [1] [2] [3].

A key experimental finding is that this compound acts as a partial agonist at the κ-opioid receptor (KOR) [4]. This was determined through radioligand binding and functional assays (e.g., [³⁵S]GTPγS binding and MAPK phosphorylation) in CHO cells transfected with human opioid receptors and rat brain membranes [4]. This KOR activity is a shared property with some tricyclic antidepressants and may contribute to both analgesic and antidepressant effects [4].

Emerging research suggests this compound has anti-inflammatory properties that may be independent of its actions on 5-HT receptors [5]. A 2019 study synthesized this compound derivatives to reduce 5-HT receptor binding and found that the lead compound retained the ability to inhibit endosomal Toll-like Receptor (TLR) signaling in primary human macrophages and spontaneous cytokine production from human rheumatoid synovial tissue [5]. This indicates a potentially separate, direct immunomodulatory mechanism.

The diagram below illustrates the core signaling pathways affected by this compound.

Key Considerations for Research and Development

For professionals, several factors are critical when working with this compound:

- Metabolism and Interactions: this compound is primarily metabolized by the liver enzyme CYP2D6 [1]. Concomitant use with CYP2D6 inhibitors (e.g., some SSRIs, quinidine) can raise plasma levels and risk of toxicity, while inducers may reduce its efficacy [2].

- Safety Profile: Its high affinity for H1 receptors causes significant sedation, especially upon treatment initiation [1] [6]. Unlike tricyclic antidepressants, it has negligible anticholinergic activity, reducing side effects like dry mouth and constipation [1] [4]. Overdose can lead to sedation, coma, and cardiovascular effects like tachycardia and QT prolongation [1].

- Withdrawal Syndrome: Abrupt discontinuation can provoke a withdrawal syndrome including insomnia, anxiety, panic attacks, and flu-like symptoms, necessitating a tapered dose reduction [1] [2].

- Novel Formulations: Research into alternative delivery methods, such as rectal suppositories, aims to provide treatment options for patients unable to take oral medication (e.g., those with delirium). Pharmacokinetic studies show suppositories yield a lower Cmax and delayed Tmax compared to oral administration, which may offer a different safety and efficacy profile [7].

This compound presents a versatile pharmacological profile with established mental health applications and promising research avenues in immunology and analgesia. Its complex polypharmacology offers a rich substrate for further drug development and mechanistic studies.

References

- 1. This compound [en.wikipedia.org]

- 2. This compound - New Drug Approvals [newdrugapprovals.org]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. The atypical antidepressant this compound exhibits agonist activity ... [pmc.ncbi.nlm.nih.gov]

- 5. Structural Modification of the Antidepressant this compound ... [frontiersin.org]

- 6. A randomised, double-blind comparison of the efficacy and ... [pubmed.ncbi.nlm.nih.gov]

- 7. The pharmacokinetics of this compound suppositories for rectal... [jphcs.biomedcentral.com]

Comprehensive Technical Guide: Therapeutic Applications and Mechanisms of Mianserin

Drug Overview and Historical Development

Mianserin is a tetracyclic piperazino-azepine compound first synthesized in 1966 for its peripheral anti-5-hydroxytryptamine properties [1]. Early animal screening revealed central activity, though the initial profile did not clearly indicate antidepressant potential [1]. The compound's psychoactive properties were subsequently identified through quantitative electroencephalogram (EEG) studies demonstrating that this compound's effects on brain activity closely resembled those of established antidepressants like amitriptyline [1]. Clinical observations of both sedative properties and potential mood-lifting effects prompted further investigation, leading to its development as an antidepressant with a distinct profile from tricyclic antidepressants [1].

This compound's development history represents an interesting case of drug discovery where clinical observations preceded full understanding of pharmacological mechanisms. Unlike many psychotropic agents developed through targeted approaches, this compound's antidepressant properties were identified after initial synthesis based on its structural properties [1]. Throughout the 1970s, extensive clinical and pharmacological studies established this compound as an effective antidepressant with several distinctive characteristics, including an apparent lack of anticholinergic effects and reduced cardiotoxicity compared to tricyclic antidepressants [1] [2]. These properties made it particularly valuable for specific patient populations, including the elderly and those with cardiac concerns.

Established Psychiatric Therapeutic Applications

Depression Treatment

This compound has demonstrated established efficacy in the management of depressive disorders through multiple controlled clinical trials. Research has consistently shown that this compound is superior to placebo and exhibits similar therapeutic effectiveness to reference antidepressants including imipramine and amitriptyline [3] [2]. Early clinical studies in general practice settings confirmed that this compound provides comparable antidepressant efficacy to imipramine, with both agents demonstrating significant superiority over placebo [3]. The therapeutic dosing of this compound has shown considerable variability across studies, with early trials typically utilizing 30-60 mg daily, while some inpatient studies have employed doses up to 200 mg daily [2].

The antidepressant action of this compound typically manifests within 1-3 weeks of initiation, with noticeable improvements in depressive symptoms [4]. Comparative studies have indicated that while efficacy is similar to tricyclic antidepressants, this compound offers potential advantages in specific clinical scenarios due to its distinct side effect profile [2]. Particularly relevant is its reduced anticholinergic activity and lower cardiotoxicity, making it a valuable alternative for patients who cannot tolerate standard tricyclic antidepressants [2] [4].

Anxiety Disorders

Beyond depression, this compound has demonstrated therapeutic utility in anxiety disorders. Controlled clinical trials have shown that this compound is as effective as diazepam in the treatment of anxiety states in general practice settings [3]. The anxiolytic properties of this compound are likely related to its potent histamine H1 receptor antagonism, which contributes to its sedative effects [2] [4]. This sedative quality can be particularly beneficial for anxious patients with accompanying sleep disturbances, providing both anxiolytic and sleep-enhancing benefits.

The overall incidence of side effects in anxiety treatment studies has been reported as very low, supporting its favorable tolerability profile in anxiety management [3]. Unlike benzodiazepines, this compound does not appear to associate with significant dependence or withdrawal issues, making it a potentially valuable alternative for longer-term anxiety management [3]. However, the sedative effects may diminish with continued use as tolerance develops to the histamine-blocking effects.

Emerging Non-Psychiatric Therapeutic Applications

Anti-Cancer Properties

Recent investigations have revealed promising anti-neoplastic effects of this compound, demonstrating activity against various cancer types through multiple mechanistic pathways:

Liver Cancer Growth Inhibition: Recent 2025 research demonstrates that this compound exerts significant cytotoxicity against liver cancer cells through targeting the CCR9-AKT signaling pathway [5]. The compound suppresses hepatocellular carcinoma growth by inducing HSP60 translocation to the cell surface, leading to downregulation of CCR9 and subsequent inactivation of the AKT-(β-catenin/NFκB) signaling axis [5]. Importantly, this compound demonstrates synergistic effects when combined with sorafenib, enhancing antitumor activity against both parental and sorafenib-resistant liver cancer cells in vivo [5].

Glutamine Transport Inhibition: 2022 research identified this compound as a potent inhibitor of SLC1A5-mediated glutamine transport, representing a novel approach to targeting tumor metabolic vulnerabilities [6]. By interfering with cancer cells' ability to acquire glutamine—a critical nutrient for proliferation—this compound creates metabolic stress in malignant cells [6]. In vivo studies using SW480 cells demonstrated that this compound's antitumor efficacy correlated directly with reduced glutamine concentrations in tumor tissues, confirming its mechanism of action through nutrient deprivation [6].

Overcoming Chemoresistance: The combination of this compound with sorafenib represents a particularly promising approach for addressing therapy resistance in oncology [5]. Research demonstrates that this compound maintains efficacy against sorafenib-resistant liver cancer cells, suggesting potential for drug combination strategies to overcome resistance mechanisms [5].

Table 1: Anti-Cancer Mechanisms of this compound

| Cancer Type | Primary Mechanism | Key Molecular Targets | Experimental Model |

|---|---|---|---|

| Liver Cancer | CCR9-AKT Pathway Inhibition | HSP60, CCR9, AKT, β-catenin, NFκB | Xenograft model, parental and sorafenib-resistant cells [5] |

| Multiple Cancers | Glutamine Transport Blockade | SLC1A5 | SW480 cells, HEK293-SLC1A5 transfected cells [6] |

Immunomodulatory and Anti-Inflammatory Effects

This compound demonstrates significant immunomodulatory properties that may have therapeutic relevance for inflammatory conditions:

TLR Signaling Inhibition: this compound selectively inhibits cytokine production induced by endosomal toll-like receptors (TLRs), particularly TLR8 in primary human macrophages [7]. This inhibition occurs at concentrations substantially higher than those required for 5-HT receptor binding, suggesting the anti-inflammatory activity represents a distinct, off-target effect separate from its psychoactive properties [7].

Cytokine Suppression: The drug effectively inhibits spontaneous cytokine production in human rheumatoid synovial membrane cultures from rheumatoid arthritis patients, demonstrating potential applicability for autoimmune conditions [7]. Structural modification studies have revealed that this compound's anti-inflammatory mechanism may be independent of 5-HT receptor activity, as derivatives with dramatically reduced 5-HT receptor affinity retained full anti-inflammatory activity [7].

Therapeutic Implications: These immunomodulatory effects may contribute to the clinical benefit observed when treating depression in patients with inflammatory comorbidities [7]. The anti-inflammatory activity also suggests potential for drug repurposing in chronic inflammatory diseases, though clinical studies in this area are still preliminary.

Comprehensive Mechanisms of Action

Receptor Pharmacology and Neurotransmitter Effects

This compound exhibits a complex pharmacological profile with multiple mechanisms contributing to its therapeutic effects:

Monoaminergic Activity: this compound functions as a potent antagonist at various neurotransmitter receptors, including α1- and α2-adrenoceptors, and several serotonin receptor subtypes (5-HT2A, 5-HT2C, 5-HT3) [2] [4]. It demonstrates weak noradrenaline reuptake inhibiting effects while strongly stimulating norepinephrine release [4]. Unlike many antidepressants, this compound has negligible affinity for muscarinic cholinergic receptors, explaining its lack of anticholinergic side effects [2] [4].

Histamine Receptor Blockade: this compound is a potent histamine H1 receptor antagonist, accounting for its significant sedative properties and beneficial effects on sleep disturbances in depressed patients [2] [4]. This antihistaminic activity represents one of its dominant pharmacological features and contributes to both therapeutic effects (sedation) and side effects (weight gain, drowsiness).

Additional Receptor Interactions: The drug demonstrates affinity for multiple additional receptor systems including D2 dopamine receptors and various other serotonin receptor subtypes, though the clinical significance of these interactions continues to be investigated [4].

Table 2: Receptor Binding Profile of this compound

| Receptor Type | Activity | Potency (pKi) | Clinical Correlation |

|---|---|---|---|

| Histamine H1 | Antagonist | 9.26 | Sedation, weight gain [2] [4] |

| 5-HT2A | Antagonist | 8.37 | Antidepressant efficacy, sleep improvement [4] |

| 5-HT2C | Inverse Agonist | 8.36 | Antidepressant efficacy, possible weight gain [4] |

| α2-adrenoceptor | Antagonist | ~7.4 | Noradrenaline release, antidepressant effect [4] |

| Noradrenaline Transporter | Inhibitor | 7.6 | Noradrenergic enhancement [4] |

| Muscarinic Cholinergic | Minimal affinity | - | Lack of anticholinergic side effects [2] |

Signaling Pathways in Oncology

The anti-cancer effects of this compound involve multiple interconnected signaling pathways that have been elucidated through recent research:

Figure 1: this compound's multi-targeted anti-cancer signaling pathways, showing CCR9-AKT inhibition and SLC1A5-mediated glutamine transport blockade

The CCR9-AKT pathway inhibition represents a primary mechanism for this compound's activity against liver cancers [5]. This compound-induced cytosolic HSP60 translocates to the cell surface where it participates in CCR9 downregulation, leading to subsequent inactivation of AKT signaling and its downstream effectors β-catenin and NFκB [5]. This pathway inhibition results in suppressed proliferation and induced apoptosis in malignant cells. Concurrently, this compound's inhibition of SLC1A5-mediated glutamine transport creates metabolic stress through deprivation of this critical nutrient, further compromising cancer cell viability and proliferation [6].

Experimental Protocols and Research Methodologies

Anti-Cancer Efficacy Evaluation

In vitro assessment of cell viability and apoptosis:

- Cell Lines: Utilize appropriate cancer cell lines (e.g., hepatocellular carcinoma cells for liver cancer studies, SW480 cells for glutamine transport studies) [5] [6]

- Viability Assays: Perform MTT assays to measure cell viability following this compound treatment across a concentration range (typically 0-100 μM) with incubation periods of 24-72 hours [5]

- Apoptosis Detection: Employ flow cytometry assays with Annexin V/propidium iodide staining to quantify apoptotic cell populations after this compound exposure [5]

- Combination Studies: For synergy evaluation with sorafenib, use combination treatments with varying concentration ratios and analyze using Chou-Talalay method or similar approaches [5]

In vivo xenograft tumor models:

- Animal Models: Utilize immunodeficient mice (e.g., nude mice) implanted subcutaneously with cancer cells (2-5×10^6 cells/mouse) [5] [6]

- Dosing Protocol: Administer this compound via intratumoral injection or oral gavage at doses ranging from 10-50 mg/kg, with treatment duration of 2-4 weeks [5]

- Tumor Monitoring: Measure tumor dimensions 2-3 times weekly using calipers, calculating volume as (length × width^2)/2 [5] [6]

- Endpoint Analysis: Harvest tumors for weight measurement, histological examination, and molecular analysis of target pathways [5]

Immunomodulatory Activity Assessment

TLR signaling inhibition assays:

- Cell Culture: Isolate primary human peripheral blood mononuclear cells (PBMCs) from leukocyte cones by Lympholyte-H centrifugation [7]

- Macrophage Differentiation: Culture monocytes with M-CSF (50 ng/mL) for 5-7 days to generate macrophages [7]

- TLR Stimulation: Activate TLR signaling using specific ligands: resiquimod (R-848) for TLR8, chloroform-extracted E. coli LPS for TLR4, Pam3Cys for TLR2/1 [7]

- Cytokine Measurement: Pre-treat cells with this compound (typically 10-50 μM) 1 hour before TLR stimulation, then measure cytokine production (TNF-α, IL-6, IL-1β) via ELISA after 18-24 hours [7]

Synovial membrane culture studies:

- Tissue Preparation: Culture human rheumatoid synovial membrane explants from RA patients [7]

- Spontaneous Cytokine Production: Treat explants with this compound (10-50 μM) for 24-48 hours and measure spontaneous cytokine release in supernatants [7]

- Viability Assessment: Confirm tissue viability using MTT assay or similar methods alongside cytokine measurements [7]

Molecular Mechanism Elucidation

Glutamine uptake assays:

- Cell Model: Establish stably transfected HEK293 cell line with human SLC1A5 (HEK293-SLC1A5) for specific screening [6]

- Uptake Measurement: Assess SLC1A5-mediated L-glutamine-2,3,3,4,4-D5 (stable isotope-labeled substrate) uptake using LC-MS quantification [6]

- Inhibition Testing: Evaluate this compound inhibition across concentration range (0-100 μM) with incubation period of 10-30 minutes [6]

Pathway analysis:

- Immunoblot Assay: Extract proteins from treated cells, separate by SDS-PAGE, transfer to membranes, and probe with antibodies against phospho-AKT, total AKT, β-catenin, NFκB, and CCR9 [5]

- Cellular Localization: Examine HSP60 distribution using immunocytochemistry with confocal microscopy [5]

- Receptor Binding: Assess 5-HT receptor binding affinity using radioligand displacement assays with [3H]serotonin in rat cerebral cortex membranes [7]

Clinical Considerations and Safety Profile

Adverse Effects and Monitoring Requirements

This compound exhibits a distinct adverse effect profile that differs significantly from traditional tricyclic antidepressants:

Common Adverse Effects: The most frequently reported side effects include drowsiness and dizziness, largely attributable to its potent histamine H1 receptor antagonism [2]. Significant cognitive impairment occurs more commonly with this compound than with SSRIs, and weight gain represents a frequently observed issue during prolonged treatment [2].

Hematological Effects: The most serious adverse effect of this compound is agranulocytosis, characterized by a dangerous reduction in white blood cells [2]. This potentially life-threatening complication necessitates specific monitoring protocols, including baseline blood count assessment before treatment initiation and monthly white cell count monitoring for the first three months of therapy [2].

Comparative Safety Advantages: Unlike tricyclic antidepressants, this compound demonstrates minimal anticholinergic effects and significantly reduced cardiotoxicity, making it preferable for elderly patients and those with cardiac concerns [2] [4]. In overdose situations, this compound appears less toxic than tricyclic antidepressants, though intentional overdose still requires immediate medical attention [2].

Dosing and Pharmacokinetics

Table 3: Pharmacokinetic and Dosing Properties of this compound

| Parameter | Characteristics | Clinical Implications |

|---|---|---|

| Absorption | Well absorbed following oral administration [4] | Suitable for oral dosing with predictable bioavailability |

| Protein Binding | Approximately 90% protein-bound [4] | Potential for drug interactions with highly protein-bound agents |

| Half-Life | 10-17 hours [4] | Supports once-daily dosing, typically administered at night |

| Metabolism | Hepatic metabolism [4] | Requires dose adjustment in hepatic impairment |

| Dosing Range | 30-60 mg daily (outpatients) to 200 mg daily (inpatients) [2] | Flexible dosing based on clinical setting and patient response |

| Therapeutic Onset | 1-3 weeks [4] | Manage patient expectations regarding delayed response |

Conclusion and Future Perspectives

This compound represents a pharmacologically distinct agent with established efficacy in depression and anxiety disorders, plus emerging potential in oncology and inflammatory conditions. Its multi-receptor profile explains both therapeutic effects and side patterns, while recent discoveries of anti-cancer mechanisms through CCR9-AKT pathway inhibition and SLC1A5-mediated glutamine transport blockade highlight promising drug repurposing opportunities [5] [6].

References

- 1. This compound: A decade of scientific development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. This compound in the treatment of depressive illness and anxiety ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. Enhanced inhibitory effects of this compound in combination ... [pubmed.ncbi.nlm.nih.gov]

- 6. Antitumor activity of this compound (a tetracyclic antidepressant) ... [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Modification of the Antidepressant this compound ... [pmc.ncbi.nlm.nih.gov]

Clinical Efficacy and Clinical Trial Data

Clinical studies have demonstrated mianserin's effectiveness in treating depression, with a profile that differs from classic tricyclic antidepressants (TCAs).

- Comparative Efficacy: Early double-blind studies found this compound to be as effective as the TCA imipramine in reducing depressive symptoms in hospitalized patients, with both groups showing significant improvement on the Hamilton Rating Scale [1].

- Side Effect Profile: A key differentiator was the side effect profile. While drowsiness was initially more frequent with this compound, it was not associated with the anticholinergic effects common to TCAs, such as dry mouth and constipation [1] [2]. This suggests a potentially better tolerability profile.

- Onset of Action: The full clinical effect of this compound, like many antidepressants, usually becomes noticeable after 1 to 3 weeks of treatment [2].

Detailed Experimental Protocol: In Vitro Anti-inflammatory Screening

Recent research indicates that this compound possesses significant anti-inflammatory properties, which may be independent of its activity on 5-HT receptors [3]. The following diagram and protocol detail a key methodology used to investigate this effect.

Experimental workflow for screening anti-inflammatory activity in human macrophages.

Based on the research by [3], here is a detailed protocol for assessing the anti-inflammatory effects of compounds in primary human immune cells:

1. Cell Isolation and Culture:

- Primary Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from leukocyte cones using density gradient centrifugation with Lympholyte-H.

- Primary Human Monocytes are further isolated from PBMCs using an iso-osmotic Percoll gradient.

- Macrophage Differentiation: Isolated monocytes are differentiated into macrophages by culturing them for 4 days in RPMI 1640 media supplemented with 5% fetal bovine serum (FBS), 100 U/ml penicillin/streptomycin, and 100 ng/ml Macrophage Colony-Stimulating Factor (M-CSF).

2. Compound Treatment and Stimulation:

- Differentiated macrophages are plated in 96-well tissue culture plates at a density of 2x10^5 cells/well.

- Cells are pre-incubated with the test compound (e.g., this compound or its structural derivatives, dissolved in DMSO) or a vehicle control for 30 minutes.

- Following pre-incubation, cells are stimulated for 6 hours with specific Toll-like Receptor (TLR) ligands to induce inflammation. Key ligands include:

- R-848 (1 μg/mL): A TLR8 agonist (endosomal TLR).

- LPS (10 ng/mL): A TLR4 agonist.

- PAM3cys (100 ng/mL): A TLR1/2 agonist.

- Flagellin (100 ng/mL): A TLR5 agonist.

3. Data Collection and Analysis:

- After stimulation, cell culture supernatants are collected.

- Cytokine production (e.g., TNF-α, IL-6, IL-1β) is quantified using specific immunoassays such as ELISA.

- The inhibitory effect of the test compounds on TLR-induced cytokine production is calculated relative to the stimulated vehicle control.

Mechanism of Action in Oncology

Beyond its psychiatric applications, this compound has shown promising anti-tumor effects in preclinical models of liver cancer, both alone and in combination with sorafenib [4]. The following diagram illustrates this emerging pathway.

Proposed pathway for this compound's anti-tumor effects in liver cancer.